molecular formula C21H24Cl2N2O3S B3973914 N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3973914
M. Wt: 455.4 g/mol
InChI Key: YGAUXCHNGTXDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dichlorobenzenesulfonamide core, a benzyl group at the nitrogen position, and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain.

Properties

IUPAC Name

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c1-16-9-11-24(12-10-16)21(26)15-25(14-17-5-3-2-4-6-17)29(27,28)20-13-18(22)7-8-19(20)23/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUXCHNGTXDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonamide core, followed by the introduction of the dichloro substituents and the benzyl group. The final step involves the addition of the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Features

The target compound shares a sulfonamide backbone with analogs synthesized in but differs in key substituents:

  • Core substitution: The 2,5-dichloro configuration contrasts with sulfamoylamino (e.g., 6k, 6l) or unsubstituted benzenesulfonamide groups in analogs. Chlorine atoms enhance electron-withdrawing effects and lipophilicity compared to sulfamoylamino groups.
  • Side chain : The 4-methylpiperidin-1-yl moiety contrasts with piperazine or bis(4-fluorophenyl)methylpiperazine chains in analogs, altering hydrogen-bonding capacity and conformational flexibility.

Physicochemical Properties

  • Melting Points : Analogs with bis(4-fluorophenyl)methyl groups (6k, 6l) exhibit higher melting points (228–230°C) than benzhydryl-substituted 6d (210°C), likely due to increased molecular symmetry and fluorine-mediated intermolecular interactions. The target’s benzyl group and dichloro substitution may lower melting points compared to 6k/6l but increase rigidity relative to 6d .
  • Solubility: Dichloro substitution likely reduces aqueous solubility compared to sulfamoylamino analogs, while the benzyl group may enhance lipid membrane permeability.

Biological Activity

N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, a compound of significant interest in medicinal chemistry, is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24Cl2N3O3SC_{20}H_{24}Cl_2N_3O_3S with a molecular weight of approximately 453.6 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antidiabetic Potential

Research has highlighted the potential of this compound class in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A related study found that certain derivatives could enhance β-cell survival and function under stress conditions, suggesting a promising avenue for diabetes therapeutics .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it possesses notable antibacterial activity, potentially making it useful in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications to the structure can enhance its potency and selectivity:

ModificationEffect on Activity
Chlorine Substitution Increases lipophilicity and cellular uptake
Piperidine Ring Enhances receptor binding affinity
Sulfonamide Group Critical for antibacterial activity

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound showed increased cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value of 0.1 ± 0.01 μM in vitro, indicating potent antitumor activity .

Case Study 2: Diabetes Management

In another case study focusing on ER stress-induced β-cell dysfunction, the compound was found to significantly protect β-cells from apoptosis induced by stressors like palmitate. This protective effect was attributed to its ability to modulate oxidative stress responses and improve insulin secretion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.